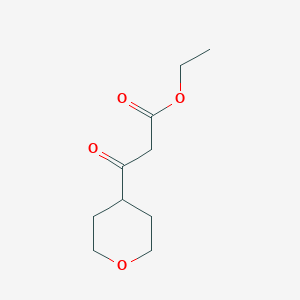

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

Description

The exact mass of the compound Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFKRDIPKNVADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630963 | |

| Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856414-68-1 | |

| Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(oxan-4-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. This β-keto ester is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic compounds relevant to drug discovery.

Core Chemical Properties

Quantitative data for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is summarized below. It should be noted that while some physical properties are available as predictions from chemical databases, experimental data is not widely published.

| Property | Value | Source |

| CAS Number | 856414-68-1 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₆O₄ | Commercial Suppliers |

| Molecular Weight | 200.23 g/mol | Commercial Suppliers |

| Physical Form | Liquid or Solid | Conflicting supplier information |

| Purity | ≥95% | Commercial Suppliers |

| Boiling Point | 287.7 ± 30.0 °C (Predicted) | [ChemicalBook[1]] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [ChemicalBook[1]] |

| Storage | 2-8°C, Sealed in dry conditions | Commercial Suppliers |

| IUPAC Name | ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate | Commercial Suppliers |

Synthesis and Experimental Protocols

Diagram of Synthetic Workflow

Caption: Proposed synthetic workflow for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

Part 1: Synthesis of Ethyl tetrahydropyran-4-carboxylate (Precursor)

This multi-step precursor synthesis is based on established methods for creating the tetrahydropyran-4-carboxylic acid core structure.[2]

Step 1a: Cyclization to form Diethyl tetrahydropyran-4,4-dicarboxylate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable solvent like toluene, add diethyl malonate.

-

Heat the mixture and add bis(2-chloroethyl) ether dropwise.

-

Reflux the reaction mixture until completion (monitored by TLC or GC).

-

After cooling, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 1b: Hydrolysis and Decarboxylation to form Tetrahydropyran-4-carboxylic acid

-

Hydrolyze the crude diester from the previous step using an excess of aqueous sodium hydroxide with heating.

-

After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the solid, wash with cold water, and dry.

-

The resulting tetrahydropyran-4,4-dicarboxylic acid is then decarboxylated by heating in a high-boiling solvent like xylene or paraffin oil at 120-130°C until gas evolution ceases.[2]

-

The crude tetrahydropyran-4-carboxylic acid can be purified by recrystallization or distillation.

Step 1c: Esterification to form Ethyl tetrahydropyran-4-carboxylate

-

Dissolve the tetrahydropyran-4-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux the mixture for several hours (monitored by TLC).

-

After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ethyl tetrahydropyran-4-carboxylate by vacuum distillation.

Part 2: Claisen Condensation to form Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

This procedure is based on the general principles of the mixed Claisen condensation.[3][4]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this, add a mixture of ethyl tetrahydropyran-4-carboxylate (from Part 1) and an equimolar amount of ethyl acetate.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Acidify the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to a pH of ~5-6.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diagram of Proposed Reaction Mechanism

Caption: Key steps in the Claisen condensation mechanism for the synthesis.

Predicted Spectroscopic Data

As experimental spectra are not publicly available, the following data has been predicted based on the chemical structure of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. This information is intended to aid in the characterization of the synthesized product.

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | q | 2H | -OCH₂ CH₃ |

| ~3.95 | m | 2H | -O-CH₂ - (axial, THP ring) |

| ~3.50 | s | 2H | -C(=O)-CH₂ -C(=O)- |

| ~3.40 | m | 2H | -O-CH₂ - (equatorial, THP ring) |

| ~2.80 | m | 1H | -C(=O)-CH - (THP ring) |

| ~1.80 | m | 4H | -CH₂ -CH-CH₂ - (THP ring) |

| ~1.25 | t | 3H | -OCH₂CH₃ |

Note: The methylene protons of the tetrahydropyran (THP) ring are diastereotopic and are expected to show complex splitting patterns. The methylene protons alpha to the ester and ketone are part of a β-keto ester system and may exhibit keto-enol tautomerism, which would result in different chemical shifts and potentially the appearance of an enolic proton signal.

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~202 | C =O (Ketone) |

| ~167 | C =O (Ester) |

| ~67 | -O-C H₂- (THP ring) |

| ~61 | -OC H₂CH₃ |

| ~49 | -C(=O)-C H₂-C(=O)- |

| ~45 | -C(=O)-C H- (THP ring) |

| ~28 | -C H₂-CH-C H₂- (THP ring) |

| ~14 | -OCH₂C H₃ |

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (alkane) |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1100 | C-O stretch (ether and ester) |

This guide provides a foundational understanding of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate for its application in research and development. The provided synthetic protocol and predicted spectral data offer a strong starting point for its preparation and characterization in a laboratory setting.

References

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate CAS number 856414-68-1

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (CAS Number: 856414-68-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a versatile β-keto ester of significant interest in synthetic organic chemistry. Its structural motifs, the tetrahydropyran ring and the β-keto ester functionality, are prevalent in numerous biologically active molecules and natural products. This technical guide provides a comprehensive overview of its chemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential applications in drug discovery and medicinal chemistry. While specific experimental data for this compound is not widely published, this guide consolidates available information and provides a strong theoretical and practical foundation for researchers working with this and related molecules.

Introduction

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, with CAS number 856414-68-1, belongs to the class of β-keto esters. These compounds are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement confers unique reactivity, making them valuable intermediates in a variety of carbon-carbon bond-forming reactions.

The presence of a tetrahydropyran (THP) ring is also noteworthy. The THP moiety is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. It can also serve as a bioisostere for other cyclic systems. The combination of the reactive β-keto ester and the pharmaceutically relevant THP ring makes Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate a valuable building block for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

| Property | Value |

| CAS Number | 856414-68-1 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate |

| Appearance | Liquid (predicted) |

| Boiling Point | 287.7 ± 30.0 °C (Predicted) |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Synthesis Protocol

Reaction: Claisen Condensation of Ethyl tetrahydropyran-4-carboxylate with Ethyl acetate.

3.1. Materials and Reagents

-

Ethyl tetrahydropyran-4-carboxylate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous ethanol (if using NaOEt) or anhydrous tetrahydrofuran (THF) (if using NaH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Experimental Procedure

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Base and Solvent: Sodium ethoxide (1.1 equivalents) is dissolved in anhydrous ethanol. Alternatively, sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) is suspended in anhydrous THF.

-

Addition of Esters: A mixture of Ethyl tetrahydropyran-4-carboxylate (1.0 equivalent) and an excess of ethyl acetate (acting as both reactant and solvent, or in a 1:1 molar ratio if THF is the solvent) is added dropwise to the base solution at room temperature with vigorous stirring.

-

Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M HCl to neutralize the excess base. The aqueous layer should be acidic to litmus paper.

-

Extraction: The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

3.3. Logical Workflow of the Synthesis

Caption: Workflow for the synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

Potential Applications in Drug Discovery and Development

While specific biological activities of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate are not documented, its structural components suggest significant potential as a scaffold or intermediate in drug discovery.

4.1. Role of the β-Keto Ester Moiety

β-Keto esters are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are fundamental to many pharmaceutical agents. The acidic α-proton and the two electrophilic carbonyl carbons allow for a variety of chemical transformations.

4.2. Significance of the Tetrahydropyran Ring

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. Its inclusion in a molecule can:

-

Improve Pharmacokinetic Properties: The oxygen atom can act as a hydrogen bond acceptor, potentially improving solubility and absorption.

-

Enhance Target Binding: The rigid cyclic structure can help in orienting other functional groups for optimal interaction with a biological target.

-

Serve as a Bioisostere: It can replace other cyclic structures, such as cyclohexane or piperidine, to fine-tune the properties of a lead compound.

4.3. Potential Therapeutic Areas

Given the prevalence of the tetrahydropyran motif in modern pharmaceuticals, derivatives of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate could potentially be explored for the development of agents targeting a wide range of diseases, including but not limited to:

-

Oncology

-

Infectious diseases

-

Neurological disorders

4.4. Logical Relationship in Drug Discovery

Caption: Role of the title compound in the drug discovery process.

Safety Information

Based on available supplier safety data sheets, Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate should be handled with care in a laboratory setting.

Table 2: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a chemical compound with significant untapped potential for researchers in organic synthesis and drug development. While detailed experimental and biological data remain to be published, its constituent parts—the versatile β-keto ester and the pharmaceutically important tetrahydropyran ring—mark it as a valuable building block. The synthetic protocol outlined in this guide provides a reliable starting point for its preparation. Further research into the reactivity and biological applications of this compound is warranted and could lead to the discovery of novel molecules with therapeutic value.

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a beta-keto ester containing a tetrahydropyran moiety. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmacologically active agents. Its structural features, combining a reactive β-keto ester system with a saturated heterocyclic ring, make it an attractive scaffold for introducing polarity and specific steric bulk in drug design. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed, analogous experimental protocol for its synthesis, and predicted spectroscopic data to facilitate its use in research and development.

Molecular Structure and Properties

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate possesses a central β-dicarbonyl functionality, which imparts significant chemical reactivity, flanked by an ethyl ester group and a tetrahydropyran-4-yl substituent.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 856414-68-1 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Predicted Boiling Point | 287.7 ± 30.0 °C | [1] |

| Predicted Density | 1.101 ± 0.06 g/cm³ | [1] |

| Physical Form | Predicted to be a liquid or low-melting solid | [2] |

Molecular Structure Diagram:

Caption: 2D structure of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

Experimental Protocols: Synthesis

Reaction Scheme:

Caption: Proposed synthesis via Claisen condensation.

Detailed Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of tetrahydropyran-4-yl methyl ketone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous ethanol is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4, while cooling in an ice bath.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, the following data is predicted based on the molecular structure and typical values for similar compounds.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Ethyl group: Triplet (~1.3 ppm, 3H, -CH₃) and a quartet (~4.2 ppm, 2H, -OCH₂-).- Methylene group (α to carbonyls): Singlet (~3.5 ppm, 2H, -COCH₂CO-).- Tetrahydropyran ring: Multiplets in the range of ~1.6-1.9 ppm (4H, axial and equatorial protons at C2 and C6) and ~3.4-4.0 ppm (5H, methine proton at C4 and axial and equatorial protons at C3 and C5). |

| ¹³C NMR | - Ethyl group: ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-).- Ester carbonyl: ~168 ppm.- Keto carbonyl: ~202 ppm.- Methylene group (α to carbonyls): ~50 ppm.- Tetrahydropyran ring: ~30-35 ppm (C2, C6), ~40-45 ppm (C3, C5), and ~65-70 ppm (C4). |

| IR (Infrared) | - C=O stretching (ester): ~1740 cm⁻¹.- C=O stretching (ketone): ~1715 cm⁻¹.- C-O stretching (ether and ester): ~1100-1300 cm⁻¹.- C-H stretching (alkane): ~2850-2960 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 200.10.- Major Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 155), loss of the ethyl group (-C₂H₅, m/z = 171), and fragments corresponding to the tetrahydropyranoyl cation (m/z = 113) and the ethyl acetoacetate cation (m/z = 131). |

Applications in Drug Development and Research

The unique combination of a reactive β-keto ester and a tetrahydropyran ring makes Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate a valuable intermediate in medicinal chemistry.

-

Scaffold for Heterocycle Synthesis: The β-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocycles, such as pyrimidines, pyrazoles, and isoxazoles, which are prevalent in many drug molecules.

-

Introduction of a Polar Moiety: The tetrahydropyran ring is often used as a polar, non-aromatic substituent in drug design to improve physicochemical properties such as solubility and metabolic stability.

-

Building Block for Complex Molecules: This compound can serve as a key building block in the multi-step synthesis of more complex natural products or designed bioactive molecules.

Conclusion

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide provides the foundational information required for its synthesis, characterization, and utilization in research and drug development endeavors. While experimental data is currently limited, the provided analogous protocols and predicted spectroscopic information offer a solid starting point for its practical application.

References

In-depth Technical Guide: Spectroscopic Data for Ethyl 3-oxo-3-phenylpropanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-oxo-3-phenylpropanoate, which exists in a tautomeric equilibrium between its keto and enol forms.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |

| 1.23 | t | 3H | -OCH₂CH ₃ | -OCH₂CH ₃ |

| 3.87 | s | 2H | -C(=O)CH ₂C(=O)- | |

| 4.15 | q | 2H | -OCH ₂CH₃ | -OCH ₂CH₃ |

| 5.30 | s | 1H | =CH - | |

| 7.26 | m | 5H | Ar-H | Ar-H |

| 12.41 | s | 1H | -OH |

t = triplet, q = quartet, s = singlet, m = multiplet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment (Keto/Enol Carbon) |

| 14.1 | -OCH₂C H₃ |

| 45.8 | -C(=O)C H₂C(=O)- (Keto) |

| 61.5 | -OC H₂CH₃ |

| 90.1 | =C H- (Enol) |

| 127.1 | Aromatic C H |

| 128.7 | Aromatic C H |

| 133.9 | Aromatic C H |

| 134.5 | Aromatic ipso-C |

| 167.8 | -C =O (Ester) |

| 174.0 | -C =O (Enol Ketone) |

| 192.5 | -C =O (Keto) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980 | C-H stretch | Aliphatic |

| ~1745 | C=O stretch | Ester (Keto form) |

| ~1715 | C=O stretch | Ketone (Keto form) |

| ~1640 | C=C stretch | Enol |

| ~1600 | C=C stretch | Aromatic |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - OCH₂CH₃]⁺ |

| 120 | [M - COOCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of Ethyl 3-oxo-3-phenylpropanoate via Claisen Condensation

This protocol describes a standard laboratory procedure for the synthesis of the title compound.[1]

Materials:

-

Ethyl acetate

-

Ethyl benzoate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium chloride (saturated solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of ethyl acetate and ethyl benzoate in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The flask is cooled in an ice bath, and a solution of sodium ethoxide in ethanol is added dropwise with stirring.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction mixture is cooled, and the excess solvent is removed under reduced pressure.

-

The residue is acidified with dilute hydrochloric acid, leading to the precipitation of the crude product.

-

The crude product is extracted with diethyl ether. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ethyl 3-oxo-3-phenylpropanoate.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: A sample of the purified compound is dissolved in deuterated chloroform (CDCl₃). The spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Technical Guide: 1H NMR Spectroscopic Analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a beta-keto ester of interest in synthetic chemistry and drug discovery. Its structural elucidation is critical for reaction monitoring, quality control, and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a primary analytical technique for this purpose. This guide provides an in-depth analysis of the expected 1H NMR spectrum of this compound, including a detailed experimental protocol for its acquisition.

Like other β-keto esters, Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate can exist in equilibrium between its keto and enol tautomeric forms. This tautomerism significantly influences the 1H NMR spectrum, often resulting in two sets of signals corresponding to each form. The ratio of the tautomers is dependent on factors such as the solvent and temperature.

Predicted 1H NMR Data

The following tables summarize the predicted 1H NMR data for both the keto and enol tautomers of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. These predictions are based on typical chemical shift values for similar functional groups and the analysis of related structures.

Keto Tautomer Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~1.25 | triplet | ~7.1 | 3H |

| H-b | ~4.15 | quartet | ~7.1 | 2H |

| H-c | ~3.50 | singlet | - | 2H |

| H-d | ~2.80 | multiplet | - | 1H |

| H-e | ~3.40 | multiplet | - | 2H |

| H-f | ~4.00 | multiplet | - | 2H |

| H-g | ~1.70 | multiplet | - | 4H |

Enol Tautomer Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a' | ~1.28 | triplet | ~7.1 | 3H |

| H-b' | ~4.20 | quartet | ~7.1 | 2H |

| H-h | ~5.10 | singlet | - | 1H |

| H-d' | ~2.50 | multiplet | - | 1H |

| H-e' | ~3.45 | multiplet | - | 2H |

| H-f' | ~4.05 | multiplet | - | 2H |

| H-g' | ~1.75 | multiplet | - | 4H |

| H-i (OH) | ~12.0 | broad singlet | - | 1H |

Experimental Protocol: 1H NMR Spectroscopy

This section details a standard procedure for acquiring a high-resolution 1H NMR spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent can influence the keto-enol equilibrium.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

-

Cap the NMR tube securely and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

-

Acquire the 1H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase the spectrum to ensure that all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the spectrum to determine the relative number of protons contributing to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecule.

Visualizations

Molecular Structure and Proton Labeling

The following diagram illustrates the keto and enol tautomers of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate with protons labeled for NMR assignment.

Caption: Keto-enol tautomerism of the target molecule.

1H NMR Experimental Workflow

The logical flow of the experimental protocol is depicted in the diagram below.

Caption: Workflow for 1H NMR Spectroscopy.

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. Due to the absence of experimentally derived ¹³C NMR data in publicly accessible databases, this document presents predicted chemical shifts generated from computational models. These predictions offer a valuable reference for the identification and structural elucidation of this compound in a laboratory setting. This guide also outlines a detailed, standard experimental protocol for acquiring ¹³C NMR spectra, alongside a structural diagram with carbon atom numbering for clear correlation with the spectral data.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. These values were computationally generated and are intended to serve as a baseline for experimental verification. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 14.2 |

| C2 | 61.5 |

| C3 | 167.0 |

| C4 | 49.5 |

| C5 | 202.5 |

| C6 | 45.8 |

| C7, C11 | 34.5 |

| C8, C10 | 68.0 |

| C9 | - |

Note: The prediction for C9 was not available from the utilized software. The numbering of the carbon atoms corresponds to the diagram presented below.

Experimental Protocol

This section details a standard methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule such as Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

1. Sample Preparation:

-

Sample Quantity: Weigh approximately 20-50 mg of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: Utilize a nuclear magnetic resonance spectrometer operating at a frequency of 75 to 150 MHz for ¹³C nuclei.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Mandatory Visualization

The following diagram illustrates the chemical structure of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate with the carbon atoms numbered to correspond with the data presented in the table of predicted chemical shifts.

Caption: Chemical structure of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate with carbon numbering.

IR spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. Due to the presence of key functional groups, including a ketone, an ester, and a tetrahydropyran ring, the IR spectrum exhibits characteristic absorption bands that are crucial for structural elucidation and quality control in synthetic chemistry and drug development.

Predicted Infrared Spectral Data

The primary IR absorption peaks for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate are predicted based on the characteristic frequencies of its constituent functional groups. As a β-keto ester, this compound is expected to exhibit distinct carbonyl stretching frequencies for both the ketone and ester moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2950 - 2850 | Medium to Strong |

| C=O (Ester) | Stretching | 1750 - 1735 | Strong |

| C=O (Ketone) | Stretching | ~1715 | Strong |

| C-O (Ester) | Stretching | 1300 - 1000 | Strong, often two or more bands |

| C-O-C (Ether) | Stretching | 1150 - 1085 | Strong |

Interpretation of Key Spectral Features

The is characterized by several key absorption bands:

-

C-H Stretching: In the region of 2950-2850 cm⁻¹, strong to medium absorptions are expected due to the C-H stretching vibrations of the ethyl and tetrahydropyran alkyl groups.

-

Carbonyl (C=O) Stretching: This is the most diagnostic region of the spectrum for this molecule.

-

The ester carbonyl group typically shows a strong absorption band in the 1750-1735 cm⁻¹ range.[1][2][3]

-

The ketone carbonyl stretching vibration is expected to appear at a slightly lower wavenumber, around 1715 cm⁻¹, characteristic of saturated aliphatic ketones.[4][5][6] For β-keto esters, it is common to observe a doublet or a shoulder on the main C=O peak, representing the two different carbonyl environments.[7][8]

-

-

C-O Stretching: The spectrum will also display strong C-O stretching bands.

The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of bands unique to the molecule, arising from various bending and stretching vibrations.

Experimental Protocol for Infrared Spectroscopy

The following provides a generalized methodology for obtaining the IR spectrum of a liquid sample such as Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and structural verification.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Sample of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette or dropper

-

Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)

-

Lens paper

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Perform a background scan with no sample in the beam path. This will record the spectrum of the atmosphere and the instrument optics, which will be subtracted from the sample spectrum.

-

If using salt plates, the background should be run with the clean, empty plates in the sample holder.

-

If using an ATR accessory, the background is run with the clean, empty crystal.

-

-

Sample Preparation:

-

Neat Liquid Film (using salt plates):

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Place one to two drops of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

-

ATR (Attenuated Total Reflectance):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample (salt plates or ATR) into the sample holder of the spectrometer.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add 16 to 32 scans.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Compare the observed peaks with the expected absorption frequencies for the functional groups present in Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

-

-

Cleaning:

-

Thoroughly clean the salt plates or ATR crystal with a suitable solvent and lens paper. Store the salt plates in a desiccator to prevent damage from moisture.

-

Visualization of Key Functional Groups and IR Regions

The following diagram illustrates the logical relationship between the primary functional groups of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and their characteristic regions of absorption in the infrared spectrum.

Caption: Key functional groups and their corresponding IR absorption regions.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) behavior of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. Due to the absence of published mass spectra for this specific compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for β-keto esters and tetrahydropyran-containing molecules. The methodologies, data interpretation, and visualizations provided herein serve as a robust framework for the analysis of this and structurally related compounds in a research and drug development context.

Predicted Mass Spectrum and Fragmentation Data

Electron ionization at 70 eV is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1] The fragmentation of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is predicted to be governed by cleavages alpha to the carbonyl groups and rearrangement reactions, characteristic of β-keto esters.[2][3][4]

The molecular ion (M+) is expected to be observed, though potentially at a low abundance due to the lability of the structure. The primary fragmentation pathways are anticipated to involve the loss of the ethoxy group, cleavage of the bond between the carbonyl and the tetrahydropyran ring, and rearrangements such as the McLafferty rearrangement.[2][3][5]

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

| m/z | Proposed Fragment Ion | Predicted Relative Abundance | Proposed Origin |

| 214 | [C11H18O4]+• (Molecular Ion) | Low | Intact Molecule |

| 169 | [C9H13O3]+ | Moderate | Loss of •OC2H5 (ethoxy radical) |

| 141 | [C7H9O3]+ | Moderate | Loss of •C4H9O (tetrahydropyranyl radical) |

| 115 | [C6H11O2]+ | High | Cleavage adjacent to the ester carbonyl |

| 85 | [C5H9O]+ | High (Base Peak) | Tetrahydropyranyl acylium ion |

| 57 | [C4H9]+ | Moderate | Fragmentation of the tetrahydropyran ring |

| 43 | [C2H3O]+ | High | Acetyl ion from the keto-ester moiety |

| 29 | [C2H5]+ | Moderate | Ethyl fragment from the ester |

Proposed Fragmentation Pathway

The fragmentation of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate under electron ionization is initiated by the removal of an electron to form the molecular ion. This energetically unstable species then undergoes a series of cleavage and rearrangement reactions to yield the observed fragment ions. The key proposed fragmentation steps are visualized in the diagram below.

References

Physical properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

An In-depth Technical Guide on the Physical Properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. The information is compiled from various chemical data sources to support research, development, and safety assessments involving this compound.

Chemical Identity

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a chemical compound with the CAS number 856414-68-1.[1] It is also referred to as 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER.[1][2][3]

Summary of Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.

| Property | Value | Source |

| Molecular Formula | C10H16O4 | [1][2][3] |

| Molecular Weight | 200.23 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 287.7 ± 30.0 °C (Predicted) | [1][2] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 123.3 ± 24.6 °C | [2] |

| Refractive Index | 1.457 | [2] |

| pKa | 10.32 ± 0.20 (Predicted) | [1] |

| Storage Temperature | Room temperature | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not available in the public domain. The provided boiling point, density, and pKa values are based on computational predictions.[1][2] For critical applications, it is recommended to determine these properties experimentally using standard laboratory procedures such as those outlined by the OECD Guidelines for the Testing of Chemicals.

Structural and Property Relationships

The following diagram illustrates the central role of the compound's structure in determining its various properties.

Caption: Key properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Users should consult the full Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information. Standard laboratory practices, including the use of personal protective equipment (PPE), are recommended when handling this chemical.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key physicochemical property for its application in research and development. This document outlines available data, presents a generalized experimental protocol for its determination, and illustrates the underlying principles governing this characteristic.

Physicochemical Data: Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (CAS Number: 856414-68-1), a definitive experimentally determined boiling point has not been identified in publicly available literature. However, a predicted value is available and summarized in the table below.

| Parameter | Value | Source |

| Predicted Boiling Point | 287.7 ± 30.0 °C | ChemicalBook[1], Guidechem[2] |

| CAS Number | 856414-68-1 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₁₆O₄ | ChemicalBook[1] |

| Molecular Weight | 200.23 g/mol | ChemicalBook[1] |

Experimental Protocol for Boiling Point Determination

The following is a generalized experimental protocol for the determination of the boiling point of a high-boiling liquid like Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, based on the capillary method using a Thiele tube. This method is suitable for small sample volumes.[3][4][5][6][7]

Materials and Apparatus:

-

Sample of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil or silicone oil)

-

Thermometer (with a range appropriate for the predicted boiling point)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or heating mantle

-

Safety goggles, lab coat, and heat-resistant gloves

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample, Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

-

Capillary Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with heating oil to a level just above the side-arm junction.

-

Immersion: Carefully immerse the thermometer and the attached test tube into the oil bath of the Thiele tube. The sample in the test tube should be fully submerged in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and escapes.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed exiting the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample. Record this temperature.

-

Safety Precautions: Always wear appropriate personal protective equipment. Handle the hot Thiele tube and oil with care to avoid burns.

Factors Influencing Boiling Point

The boiling point of a chemical compound is influenced by several intermolecular and intramolecular factors. A logical diagram illustrating these relationships is provided below.

Caption: Factors that influence the boiling point of a chemical compound.

References

- 1. 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER | 856414-68-1 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodology for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key building block in modern organic synthesis and drug discovery.

Physicochemical Properties

The table below summarizes the key quantitative physicochemical data for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Boiling Point | 287.7 ± 30.0 °C (Predicted)[1][2] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 10.32 ± 0.20 (Predicted)[1] |

| Flash Point | 123.3 ± 24.6 °C[2] |

| Refractive Index | 1.457[2] |

Experimental Protocols

Synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate via Crossed Claisen Condensation

The synthesis of β-keto esters such as Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is commonly achieved through a Claisen condensation.[2][3][4] In this case, a crossed Claisen condensation between ethyl tetrahydropyran-4-carboxylate and ethyl acetate, using a strong base like sodium ethoxide, is a viable synthetic route.

Materials:

-

Ethyl tetrahydropyran-4-carboxylate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous ethanol is added to the flask, followed by the portion-wise addition of sodium ethoxide to form a suspension.

-

Addition of Reactants: A mixture of ethyl tetrahydropyran-4-carboxylate and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in ethanol at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Neutralization: After the reaction is complete, the mixture is cooled to room temperature, and the excess sodium ethoxide is neutralized by the slow addition of 1M hydrochloric acid until the pH is approximately 7.

-

Extraction: The resulting solution is transferred to a separatory funnel. The aqueous layer is extracted multiple times with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate can be purified by vacuum distillation or column chromatography on silica gel.

Determination of Freezing Point

For a substance that is liquid at room temperature, the freezing point is determined by cooling the substance until it solidifies.

Materials:

-

Sample of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

-

Test tube

-

Calibrated thermometer or thermocouple

-

Cooling bath (e.g., ice-salt mixture or a cryocooler)

-

Stirring rod or magnetic stirrer

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in a clean, dry test tube.

-

Apparatus Setup: The test tube is immersed in a cooling bath. A calibrated thermometer or thermocouple is placed in the sample, ensuring the sensing part is fully submerged.

-

Cooling and Observation: The sample is cooled slowly while being gently stirred to ensure uniform temperature distribution.

-

Data Recording: The temperature is recorded at regular intervals. A plateau in the cooling curve, where the temperature remains constant as the substance solidifies, indicates the freezing point.

-

Confirmation: The temperature at which the last of the liquid solidifies is recorded as the freezing point of the substance. For a pure compound, the melting and freezing points should be identical.[5]

Visualizations

Reaction Mechanism and Workflow

The synthesis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a classic example of a crossed Claisen condensation. The general mechanism and the experimental workflow for its synthesis and subsequent purification are depicted below.

Caption: Synthetic pathway for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is an organic compound of interest in medicinal chemistry and drug discovery, often serving as a building block in the synthesis of more complex molecules. Its solubility is a critical parameter that influences reaction kinetics, purification strategies, and its ultimate utility in various applications, including its potential role in drug formulation. Understanding the solubility of this ester in a range of solvents is therefore of paramount importance for its effective handling and application in research and development.

Physicochemical Properties

Based on available data for the compound, also known as 3-OXO-3-(TETRAHYDRO-PYRAN-4-YL)-PROPIONIC ACID ETHYL ESTER, the following physicochemical properties have been predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 287.7 ± 30.0 °C |

| Density | 1.101 ± 0.06 g/cm³ |

| pKa | 10.32 ± 0.20 |

Note: These values are predicted and have not been experimentally verified in all cases.

Solubility Profile

Quantitative experimental data on the solubility of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate in various solvents is not extensively documented. However, based on its chemical structure, a qualitative assessment suggests it is likely to be sparingly soluble in water and more soluble in common organic solvents. For illustrative purposes, a hypothetical solubility data table is presented below. Researchers are strongly encouraged to determine experimental values for their specific applications.

Table 1: Hypothetical Solubility Data of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate at 25°C

| Solvent | Solubility ( g/100 mL) | Molarity (mol/L) |

| Water | < 0.1 (Estimated) | < 0.005 |

| Ethanol | > 10 (Estimated) | > 0.5 |

| Methanol | > 10 (Estimated) | > 0.5 |

| Acetone | > 10 (Estimated) | > 0.5 |

| Dichloromethane | > 10 (Estimated) | > 0.5 |

| Ethyl Acetate | > 10 (Estimated) | > 0.5 |

| Hexane | < 1 (Estimated) | < 0.05 |

| Phosphate-Buffered Saline (pH 7.4) | < 0.1 (Estimated) | < 0.005 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of organic compounds like Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[1][2][3]

Objective: To determine the equilibrium solubility of the test compound in a given solvent.

Materials:

-

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[4][5]

Procedure:

-

Add an excess amount of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate to a glass vial. The excess solid should be visible.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[6]

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Separate the dissolved compound from any undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.

-

Filtration: Filter the sample through a syringe filter. Ensure the filter material is compatible with the solvent and does not adsorb the compound.

-

-

Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.[7][8]

-

Prepare a calibration curve using standard solutions of the compound to determine the concentration of the unknown sample.

-

Calculate the solubility in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[9][10][11][12][13]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions.

Materials:

-

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates (UV-transparent for UV-based methods)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Automated liquid handler (recommended for high throughput)

Procedure (Nephelometric Method):

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound into the wells of a microtiter plate.

-

Rapidly add the aqueous buffer (e.g., 98 µL) to each well to achieve the desired final concentration.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measure the light scattering of each well using a nephelometer.[14] The intensity of scattered light is proportional to the amount of precipitate.

-

The kinetic solubility is often reported as the concentration at which the first signs of precipitation are observed.

Visualizations

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the workflow for the shake-flask method to determine thermodynamic solubility.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. improvedpharma.com [improvedpharma.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. rheolution.com [rheolution.com]

Navigating the Stability and Storage of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the potential degradation pathways of this β-keto ester and provides a framework for its effective management to ensure chemical integrity and experimental reproducibility.

Introduction

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a valuable reagent in the synthesis of complex organic molecules. Its unique structure, incorporating both a β-keto ester and a tetrahydropyran moiety, makes it a versatile intermediate. However, the inherent reactivity of the β-keto ester functional group necessitates a thorough understanding of its stability profile to prevent degradation and ensure the reliability of its use in sensitive synthetic applications. This guide synthesizes the known chemical principles of β-keto ester stability and outlines best practices for the storage and handling of this specific compound.

Chemical Stability Profile

The stability of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is primarily influenced by its β-keto ester functionality. This class of compounds is susceptible to two main degradation pathways: hydrolysis and decarboxylation. These reactions can be catalyzed by acidic or basic conditions and are accelerated by elevated temperatures.

Degradation Pathways

The principal degradation pathway for β-keto esters involves hydrolysis of the ester linkage to form a β-keto acid, which is often unstable and can subsequently undergo decarboxylation to yield a ketone.[1][2]

Factors Influencing Stability

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester. Neutral pH is generally preferred for storage and handling.

-

Temperature: Higher temperatures accelerate the rates of both hydrolysis and decarboxylation.[3] Esters, in general, can decompose at elevated temperatures to form carboxylic acids and other byproducts.[4]

-

Moisture: The presence of water can facilitate hydrolysis. Therefore, storage in a dry environment is crucial.

-

Light: While not as common for this class of compounds, photostability should be considered, as some keto-esters can undergo photochemical reactions.[5][6]

Recommended Storage and Handling

To maintain the integrity of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, the following storage and handling procedures are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | To protect from moisture and light. |

| Handling | Use in a dry, well-ventilated area. Avoid contact with strong acids and bases. | To prevent catalytic degradation. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a comprehensive stability testing program should be implemented. This typically involves long-term and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Stability Study Design

A typical stability study involves exposing the compound to various environmental conditions over a predetermined period and analyzing samples at specific time points.

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[10] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[11][12]

4.2.1. Example HPLC Method Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Note: This is a generic method and must be validated for specificity, linearity, accuracy, precision, and robustness for the specific analysis of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate and its potential degradants.

Data Presentation

The results of the stability study should be presented in a clear and concise manner to allow for easy interpretation.

Table 1: Illustrative Stability Data for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate under Accelerated Conditions (40°C/75% RH)

| Time Point (Months) | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

| 0 | 99.8 | < 0.05 | < 0.05 | 0.2 |

| 1 | 99.5 | 0.1 | < 0.05 | 0.5 |

| 3 | 98.9 | 0.3 | 0.1 | 1.1 |

| 6 | 97.5 | 0.8 | 0.3 | 2.5 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The stability of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a critical factor for its successful application in organic synthesis. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the quality and reliability of this important chemical intermediate. A robust stability testing program, utilizing validated analytical methods, is essential for establishing a definitive shelf-life and optimal storage conditions. This guide provides a comprehensive framework for managing the stability of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

- 1. aklectures.com [aklectures.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical reactions of non-enolizable α-keto-esters derived from dehydroginkgolide A - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. humiditycontrol.com [humiditycontrol.com]

- 8. pharmaacademias.com [pharmaacademias.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. ijsdr.org [ijsdr.org]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling protocols for Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate, a key intermediate in various synthetic applications. The following sections detail the compound's properties, safety hazards, handling procedures, and emergency responses.

Chemical and Physical Properties

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a beta-keto ester containing a tetrahydropyran ring. Its chemical structure and properties make it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 856414-68-1 |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point (Predicted) | 287.7 ± 30.0 °C |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ |

| pKa (Predicted) | 10.32 ± 0.20 |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | The substance can cause redness, itching, and inflammation upon contact with the skin.[1][2][3][4][5] |

| Causes serious eye irritation | H319 | The substance can cause significant irritation, redness, and discomfort to the eyes.[1][2][3][4] |

| May cause respiratory irritation | H335 | Inhalation of vapors or mists may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3][4] |

Signal Word: Warning

GHS Pictogram:

GHS07: Exclamation Mark

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that an eyewash station and a safety shower are readily accessible in the work area.

Personal Protective Equipment